

Spectroscopic Data of 2-Hydroxymethylene Ethisterone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxymethylene ethisterone

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This technical guide provides a comprehensive overview of the available spectroscopic data for **2-Hydroxymethylene ethisterone** (CAS No: 2787-02-2), a significant metabolite of the synthetic steroid Danazol.^[1] While detailed spectral datasets for the pure compound are not widely available in the public domain, this document collates key identification parameters from mass spectrometry studies and outlines standard experimental protocols for the characterization of steroidal compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxymethylene ethisterone** is presented in Table 1.

Property	Value	Reference
IUPAC Name	(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one	[2]
Synonyms	(17 α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, 17-Ethynyl-2-(hydroxymethylene)-testosterone, 2-Hydroxymethylethisterone	[3]
Molecular Formula	C ₂₂ H ₂₈ O ₃	[2][3]
Molecular Weight	340.46 g/mol	[2][3]
Exact Mass	340.20384475 Da	[2]

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the identification of **2-Hydroxymethylene ethisterone**, particularly in the context of Danazol metabolism studies for anti-doping purposes.[4][5] The compound is often detected as its trimethylsilyl (TMS) derivative in GC-MS analysis to improve volatility and ionization efficiency.

While a complete mass spectrum of the isolated, pure compound is not publicly available, studies on Danazol metabolites provide insights into its mass spectrometric behavior. The fragmentation pattern of steroidal compounds is complex and can be influenced by the ionization method and the presence of adducts.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Danazol Metabolites

This protocol is a generalized procedure based on methods reported for the analysis of Danazol metabolites in biological samples.^{[4][5]}

- Sample Preparation (from urine):
 - Hydrolysis of conjugated metabolites using β -glucuronidase.
 - Liquid-liquid extraction of the hydrolyzed sample with an organic solvent (e.g., diethyl ether).
 - Evaporation of the organic solvent to dryness.
- Derivatization:
 - The dried residue is derivatized to form trimethylsilyl (TMS) ethers by adding a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol, followed by heating.
- GC-MS Analysis:
 - Gas Chromatograph: Agilent 6890 GC system or equivalent.
 - Column: HP-5MS (or similar) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium.
 - Injection Mode: Splitless.
 - Temperature Program: An initial temperature of ~ 180 °C, followed by a ramp to ~ 320 °C.
 - Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR spectral data for **2-Hydroxymethylene ethisterone** are not readily found in published literature. Commercial suppliers of this compound often provide NMR data upon purchase, confirming its use in structural verification. For researchers aiming to acquire this data, the following general protocols for steroidal compounds can be applied.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy of Steroidal Compounds

- Sample Preparation:
 - Dissolve 5-10 mg of the steroid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or C_6D_6) in a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spin systems typical of steroids.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Typically 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more, depending on the sample concentration.
- Data Processing:
 - Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H) before Fourier transformation.
 - Phase and baseline correct the spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

As with NMR data, a published IR spectrum for **2-Hydroxymethylene ethisterone** is not available. The following protocol outlines a standard procedure for obtaining an IR spectrum of a solid steroidal compound.

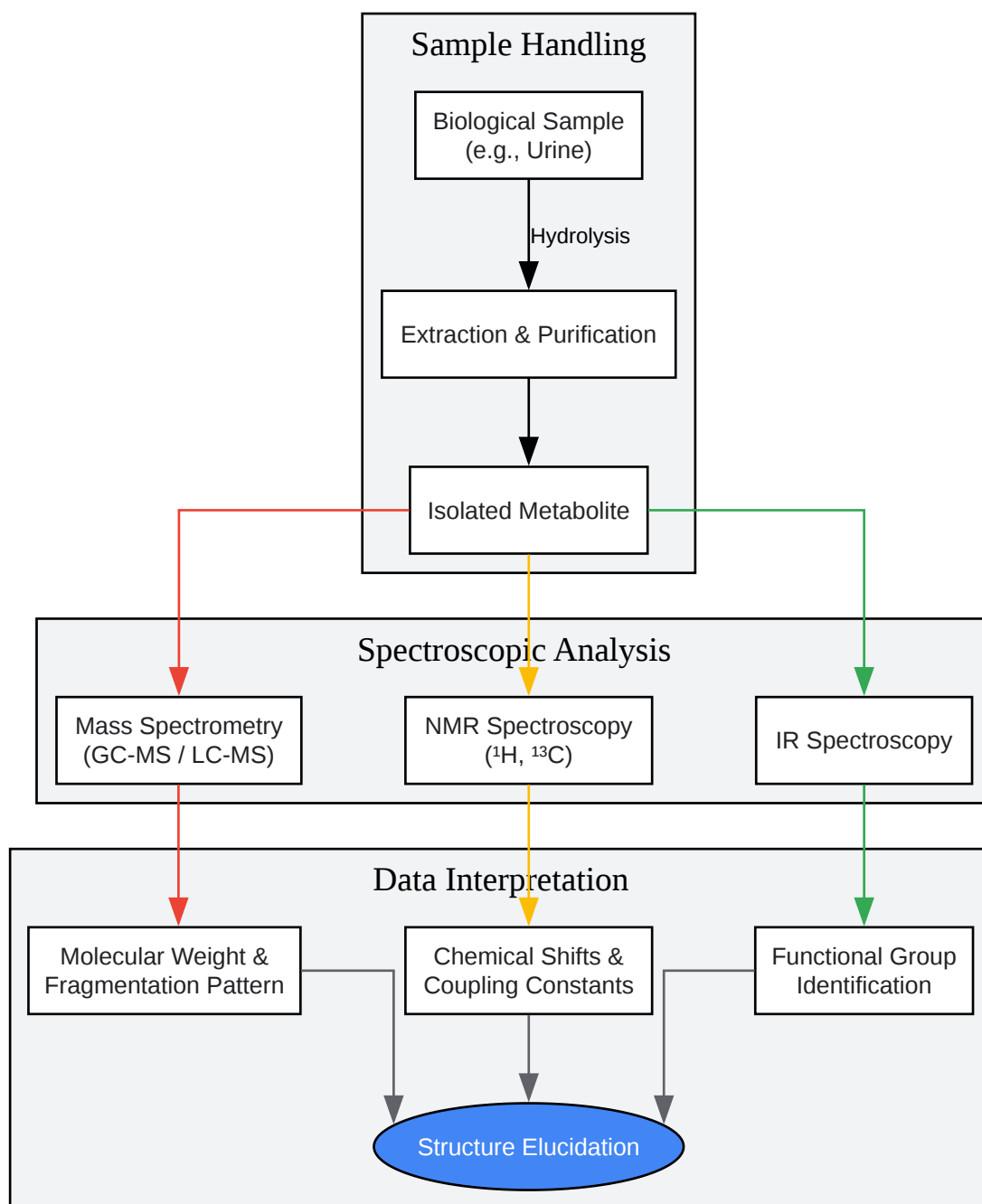
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance.
 - Spectral Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Acquire a background spectrum of the empty sample compartment before analyzing the sample.
- Data Analysis:
 - Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (hydroxyl), C=O (carbonyl), $\text{C}\equiv\text{C}$ (alkyne), and C=C (alkene) stretching vibrations.

Workflow for Spectroscopic Analysis of a Steroid Metabolite

The following diagram illustrates a general workflow for the characterization of a steroid metabolite like **2-Hydroxymethylene ethisterone**.



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Caption: General workflow for the spectroscopic analysis of a steroid metabolite.

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- To cite this document: BenchChem. [Spectroscopic Data of 2-Hydroxymethylene Ethisterone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548108#spectroscopic-data-of-2-hydroxymethylene-ethisterone]

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